Cas no 1803669-08-0 (Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate)

Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate
-
- Inchi: 1S/C9H9BrF2N2O2/c1-2-16-9(15)6-4(8(11)12)3-5(13)14-7(6)10/h3,8H,2H2,1H3,(H2,13,14)
- InChI Key: RFOCHWJCBLGFBS-UHFFFAOYSA-N
- SMILES: BrC1C(C(=O)OCC)=C(C(F)F)C=C(N)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 256
- XLogP3: 2.4
- Topological Polar Surface Area: 65.2
Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071354-1g |
Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate |
1803669-08-0 | 97% | 1g |
$1,490.00 | 2022-04-02 |
Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate Related Literature
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Additional information on Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate
Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1803669-08-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate, identified by its CAS number 1803669-08-0, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its pyridine core substituted with an amino group, a bromine atom, and a difluoromethyl group, serves as a crucial building block in the synthesis of various biologically active molecules.
The structural features of Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate make it particularly valuable for medicinal chemists. The presence of the amino group allows for further functionalization via reductive amination or coupling reactions, while the bromine atom provides a handle for Suzuki or Stille cross-coupling reactions. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates, making this intermediate a preferred choice for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. The pyridine scaffold is particularly prominent in this area, with numerous drugs already on the market featuring pyridine derivatives. For instance, drugs targeting kinases and other enzymes often incorporate pyridine moieties to optimize their binding properties. Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate plays a pivotal role in such syntheses by providing a ready-made platform for further modifications.
One of the most compelling applications of this compound is in the development of anticancer agents. Pyridine-based inhibitors have shown promise in targeting tyrosine kinases, which are overexpressed in many cancer cell lines. The difluoromethyl group, in particular, has been demonstrated to improve the pharmacokinetic properties of these inhibitors by increasing their lipophilicity and reducing their susceptibility to metabolic degradation. Researchers have leveraged Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate to synthesize novel kinase inhibitors that exhibit potent activity against tumor cell lines both in vitro and in vivo.
Another area where this intermediate has made significant contributions is in the field of antiviral drug discovery. Viruses often rely on host cellular machinery for replication, making it challenging to develop drugs that target viral enzymes without affecting host proteins. Pyridine-based compounds have been explored as inhibitors of viral proteases and polymerases. The unique structural motif of Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate allows for precise tuning of interactions with viral targets, leading to the development of highly specific antiviral agents.
The synthesis of Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate itself is an intricate process that requires careful optimization to ensure high yield and purity. Typically, the synthesis involves multi-step reactions starting from commercially available pyridine derivatives. Key steps include halogenation at the desired positions, protection-deprotection strategies to handle reactive functional groups, and introduction of the difluoromethyl group via palladium-catalyzed cross-coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this intermediate more accessible to pharmaceutical researchers.
The growing demand for high-quality intermediates like Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate has spurred innovation in synthetic chemistry. Researchers are continually exploring new synthetic routes to improve efficiency, reduce costs, and minimize environmental impact. For example, catalytic methods that employ transition metals such as palladium and copper have been widely adopted to streamline key transformation steps. Additionally, green chemistry principles are being integrated into synthetic protocols to reduce waste and hazardous byproducts.
In conclusion, Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1803669-08-0) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features make it an indispensable tool for medicinal chemists working on diverse therapeutic areas, including oncology and virology. As research continues to uncover new biological targets and mechanisms, the importance of this compound is expected to grow further. The ongoing advancements in synthetic chemistry ensure that access to high-quality intermediates like this will continue to improve, driving innovation in drug discovery and development.
1803669-08-0 (Ethyl 6-amino-2-bromo-4-(difluoromethyl)pyridine-3-carboxylate) Related Products
- 1797959-14-8(2-{[1-(4-bromobenzenesulfonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile)
- 1858406-92-4(1,2,3-Thiadiazole-5-methanol, α-[1-(aminomethyl)cyclopropyl]-4-methyl-)
- 2034266-19-6([3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl][3-(2-pyridinyloxy)phenyl]methanone)
- 1220029-13-9(N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride)
- 2413877-47-9(tert-butyl N-(2-hydroxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)carbamate)
- 1803639-53-3(4-Amino-3-cyano-6-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 2137825-36-4(4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-bromobenzamide)
- 635728-49-3(Darunavir ethanolate)
- 449761-03-9(Acetamide, 2-chloro-N-[2-(1-piperidinyl)phenyl]-, hydrochloride (1:1) )
- 2228838-31-9(2-(2-bromo-5-methylphenyl)-2,2-difluoroethan-1-ol)



